molecular formula C20H23FN2O3 B5782833 2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide

2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide

Cat. No. B5782833
M. Wt: 358.4 g/mol
InChI Key: OMXCSIASKNHTNX-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as FMA, and it has been widely studied for its potential therapeutic applications. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain neurotransmitters, such as serotonin and norepinephrine. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One direction is the development of new analogs with improved therapeutic properties. Another direction is the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, more studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide involves the reaction of 4-fluorophenol with benzyl bromide to form 4-fluorophenyl benzyl ether. The product is then treated with morpholine to form 4-fluorophenyl 2-(4-morpholinylmethyl)benzyl ether. The final step involves the reaction of the intermediate product with acetic anhydride to form this compound.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-18-5-7-19(8-6-18)26-15-20(24)22-13-16-3-1-2-4-17(16)14-23-9-11-25-12-10-23/h1-8H,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXCSIASKNHTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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